D-Methionine
Overview
Description
D-Methionine is an amino acid found in mixture products used for nutrient supplementation . It is a member of the chemical class known as Alpha Amino Acids and Derivatives, where the amino group is attached to the alpha carbon . It is an optically active form of methionine having D-configuration . Methionine is an essential amino acid in humans, required for growth and tissue repair .
Synthesis Analysis
Methionine synthesis has been studied extensively. The highest L-methionine concentration from natural sources reached so far amounts to 35 g/L and is published as a patent using a genetically modified organism (GMO) of Escherichia coli . The methionine metabolism genes in E. coli MG1655 resulted in a methionine auxotroph that could be complemented by the insertion of met X/Y genes from various sources .
Molecular Structure Analysis
D-Methionine has a molecular weight of 149.211 . Its structure is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .
Chemical Reactions Analysis
The chemical reactions involving D-Methionine are complex and involve multiple steps. For example, in the methionine cycle and aging, homocysteine plays a significant role . The conversion of methionine biosynthesis in E. coli from trans-sulfuration to direct sulfhydrylation has been demonstrated .
Physical And Chemical Properties Analysis
D-Methionine is a white, crystalline substance, solid at room temperature . It is slightly soluble in water and insoluble in ethanol . Its point of fusion is 281-283°C . Its presence is easily identified due to its distinctive odor, which can be described as being like old garlic .
Scientific Research Applications
Studying Cellular Uptake : D-Methionine is used for investigating metabolic processes in cells. For example, deuterated methionine (d8-Met) was used to study cellular uptake in HeLa cells, demonstrating the potential of d8-Met for subcellular metabolic analysis (Spratt et al., 2022).
Agricultural Applications : D-Methionine is important in animal nutrition, particularly in poultry. Its supplementation impacts biochemical and physiological parameters, such as growth performance and expression of nutrient transporters (Zhang et al., 2017).
Role in Steatohepatitis : Methionine's essential role in DNA methylation and glutathione biosynthesis is vital for understanding diseases like steatohepatitis. Its deficiency can lead to severe hepatic pathology, emphasizing its importance in liver health (Oz et al., 2008).
Radioprotection Research : D-Methionine provides protection against radiation-induced DNA damage. Its radioprotective mechanism has been explored in studies using plasmid DNA assays, highlighting its potential in mitigating radiation effects (Yogo et al., 2020).
Cancer Research : Methionine's restriction may be a strategic approach in cancer growth control, especially for cancers dependent on methionine. The role of methionine in the metabolism and its influence on cancer cells is a significant area of study (Cavuoto & Fenech, 2012).
Protective Effects in Acoustic Trauma : D-Methionine has been used to study its protective effects against acoustic trauma, demonstrating its potential application in auditory health (Alagic et al., 2011).
Nutritional Studies in Infants : Research on methionine's role in infant nutrition, particularly in the context of cysteine presence, has been significant for understanding dietary requirements in early life (Huang et al., 2012).
Imaging in Brain Tumors and Metastases : 11C-methionine PET imaging is a significant method in diagnosing and delineating brain tumors and metastases, providing crucial insights into neurological diseases (Glaudemans et al., 2013).
Safety And Hazards
D-Methionine should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2R)-2-amino-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Record name | methionine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Methionine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883369 | |
Record name | D-Methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS] | |
Record name | Methionine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15470 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000052 [mmHg] | |
Record name | Methionine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15470 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
D-Methionine | |
CAS RN |
348-67-4 | |
Record name | D-Methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methionine D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Methionine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02893 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Methionine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIONINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/868496F25R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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